Lipophilicity (LogP) Differentiation: 3-Hydrazinyl-2-methylpyridine vs. 2-Hydrazinyl-3-methylpyridine
The calculated logP of 3-hydrazinyl-2-methylpyridine is 0.28, compared to 1.45 for the regioisomeric 2-hydrazinyl-3-methylpyridine (CAS 4930-99-8), a difference of 1.17 log units . This corresponds to a ~15-fold difference in the octanol/water partition coefficient (logP 0.28 ≈ P 1.9; logP 1.45 ≈ P 28), indicating that 3-hydrazinyl-2-methylpyridine is substantially more hydrophilic than its regioisomer.
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 0.28 (Fluorochem); alternative calculated value logP = 0.50 (XlogP from Chem960) |
| Comparator Or Baseline | 2-Hydrazinyl-3-methylpyridine (CAS 4930-99-8): logP = 1.45 |
| Quantified Difference | ΔlogP = 1.17-1.25 units (target is >1 log unit more hydrophilic) |
| Conditions | Computed logP values from vendor datasheets and chemical databases (ACD/Labs or similar algorithm) |
Why This Matters
The higher hydrophilicity of 3-hydrazinyl-2-methylpyridine favors its use in aqueous reaction media and simplifies reverse-phase purification relative to the more lipophilic 2-hydrazinyl-3-methyl isomer, reducing solvent consumption and improving recovery in preparative HPLC.
